

# Comparative studies of different nose-to-brain delivery systems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Impel*

Cat. No.: B12776733

[Get Quote](#)

## A Comparative Guide to Nose-to-Brain Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

The direct delivery of therapeutics from the nose to the brain offers a promising strategy to bypass the formidable blood-brain barrier (BBB) and treat a range of neurological disorders. This guide provides a comparative analysis of three prominent nose-to-brain delivery systems: nanoparticle-based systems, liposomes, and in-situ gels. The performance of each system is evaluated based on experimental data, with detailed methodologies provided for key assays.

## Overview of Nose-to-Brain Delivery Pathways

Intranasal administration allows drugs to reach the central nervous system (CNS) via two primary pathways:

- Olfactory Pathway: Drugs deposited in the olfactory region of the nasal cavity can be transported directly to the brain along the olfactory nerves. This is a direct nose-to-brain route that bypasses the BBB.
- Trigeminal Pathway: The trigeminal nerve, which innervates the nasal cavity, also provides a direct pathway for drugs to enter the CNS.

Additionally, some of the intranasally administered drug may be absorbed into the systemic circulation and then cross the BBB to a lesser extent. The goal of advanced delivery systems is to maximize the direct transport pathways to the brain.

## Comparative Analysis of Delivery Systems

This section compares the brain-targeting efficiency of nanoparticle-based systems, liposomes, and in-situ gels. The data presented is a synthesis of findings from various preclinical studies. It is important to note that direct head-to-head comparative studies for all systems using the same drug are limited. The efficiency of brain delivery can be significantly influenced by the specific drug, formulation characteristics, and animal model used.

Two key parameters are used to quantify the efficiency of brain targeting after intranasal administration:

- Drug Targeting Efficiency (%DTE): This parameter compares the brain drug concentration after intranasal administration to that after intravenous administration. A %DTE value greater than 100% indicates efficient brain targeting.
- Direct Transport Percentage (%DTP): This parameter quantifies the percentage of the drug that reaches the brain directly from the nasal cavity, bypassing the systemic circulation. A higher %DTP indicates more efficient direct nose-to-brain transport.

## Data Presentation: Brain Targeting Efficiency

| Delivery System                   | Drug              | Animal Model | %DTE                                       | %DTP       | Reference |
|-----------------------------------|-------------------|--------------|--------------------------------------------|------------|-----------|
| Chitosan Nanoparticles            | Olanzapine        | Rat          | 230.5%                                     | 56.6%      | [1]       |
| Solid Lipid Nanoparticles (SLNs)  | Olanzapine        | Rat          | 2300%<br>(relative<br>bioavailability<br>) | -          | [2][3]    |
| Liposomes                         | Olanzapine        | Rat          | 365.38%                                    | High       | [4]       |
| Niosomes (Chitosan-coated)        | Olanzapine        | Rat          | 300%<br>(increase in<br>brain conc.)       | -          | [5][6]    |
| In-situ Gel (with Nanoparticles ) | Olanzapine        | Rat          | Higher than<br>nanoparticles<br>alone      | -          | [3]       |
| Chitosan Nanoparticles            | Cyclovirobuxine D | Rat          | 302.22%                                    | 63.66%     | [7]       |
| Liposomes                         | Baicalin          | Rat          | 2903–3870%                                 | 95.6–97.4% | [8]       |

Note: "-" indicates that the data was not provided in the cited source. The term "relative bioavailability" for SLNs refers to the fold increase in brain bioavailability compared to a drug suspension.[2][3]

## In-Depth Look at Delivery Systems Nanoparticle-Based Systems

Nanoparticles are sub-micron sized particles that can be formulated from a variety of materials, including polymers (e.g., chitosan, PLGA) and lipids (e.g., solid lipid nanoparticles).[9] They offer several advantages for nose-to-brain delivery, including protection of the encapsulated drug from enzymatic degradation, controlled release, and enhanced permeation across the nasal mucosa.[10]

**Mechanism of Action:**

- Mucoadhesion: Polymeric nanoparticles, particularly those made from chitosan, exhibit mucoadhesive properties, which prolong their residence time in the nasal cavity and increase the opportunity for drug absorption.[11][12]
- Cellular Uptake: Nanoparticles can be taken up by the olfactory and respiratory epithelial cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13] This allows the encapsulated drug to bypass the tight junctions between cells and be transported into the brain.

**► Diagram: Signaling Pathways for Nanoparticle Uptake**



[Click to download full resolution via product page](#)

Caption: Cellular uptake pathways of nanoparticles in the nasal epithelium.

## Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs.[14]

**Mechanism of Action:**

- Membrane Fusion: Liposomes can fuse with the cell membrane of the nasal epithelial cells, releasing their contents directly into the cytoplasm.
- Endocytosis: Similar to nanoparticles, liposomes can be internalized by cells through various endocytic pathways.[\[15\]](#)[\[16\]](#) The surface of liposomes can be modified with ligands to target specific receptors on the olfactory neurons, enhancing their uptake.[\[17\]](#)

**► Diagram: Liposome Uptake and Transport**





Mechanism of Mucoadhesive In-Situ Gels

[Click to download full resolution via product page](#)

Caption: Mechanism of action for mucoadhesive in-situ gelling systems.

## Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of nose-to-brain delivery systems.

## In Vivo Biodistribution Study in Rodents

### ► Protocol

**Objective:** To determine the distribution of the drug in various organs, including the brain, after intranasal and intravenous administration.

#### Materials:

- Test animals (e.g., Wistar rats or BALB/c mice)
- Drug formulation (nanoparticles, liposomes, or in-situ gel)
- Intravenous injection equipment
- Intranasal administration device (micropipette or specialized atomizer)
- Anesthetic (e.g., isoflurane)
- Surgical tools for organ harvesting
- Homogenizer
- Analytical instrument for drug quantification (e.g., HPLC-MS/MS)

#### Procedure:

- **Animal Groups:** Divide the animals into two main groups: intranasal (IN) administration and intravenous (IV) administration. Further divide each group into subgroups for different time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
- **Dosing:**

- Intranasal (IN): Anesthetize the animal. Administer a precise volume of the formulation into each nostril using a micropipette.
- Intravenous (IV): Administer the drug solution or formulation via the tail vein.
- Sample Collection: At each predetermined time point, anesthetize the animals and collect blood samples via cardiac puncture.
- Organ Harvesting: Perfusion the animals with saline to remove blood from the organs. Carefully dissect and collect the brain and other organs of interest (e.g., liver, kidneys, spleen, lungs).
- Sample Preparation: Weigh each organ and homogenize it in a suitable buffer. Process the blood samples to obtain plasma.
- Drug Quantification: Extract the drug from the tissue homogenates and plasma. Analyze the drug concentration using a validated analytical method (e.g., HPLC-MS/MS).
- Data Analysis: Calculate the drug concentration in each organ (e.g., ng/g of tissue) and in plasma (ng/mL) at each time point. Plot the concentration-time profiles for each organ and for plasma.

## Calculation of Brain Targeting Efficiency

### ► Formulas

Drug Targeting Efficiency (%DTE):

$$\%DTE = (AUC_{brain, IN} / AUC_{plasma, IN}) / (AUC_{brain, IV} / AUC_{plasma, IV}) * 100$$

Where:

- $AUC_{brain, IN}$  = Area under the concentration-time curve in the brain after intranasal administration.

- AUCplasma, IN = Area under the concentration-time curve in the plasma after intranasal administration.
- AUCbrain, IV = Area under the concentration-time curve in the brain after intravenous administration.
- AUCplasma, IV = Area under the concentration-time curve in the plasma after intravenous administration.

Direct Transport Percentage (%DTP):

$$\%DTP = [(AUCbrain, IN - X) / AUCbrain, IN] * 100$$

Where:

- X = (AUCbrain, IV / AUCplasma, IV) \* AUCplasma, IN

## **Histological Examination of Nasal Mucosa**

► Protocol

Objective: To evaluate the safety of the delivery system by examining the nasal mucosa for any signs of irritation, inflammation, or damage.

Materials:

- Test animals
- Drug formulation
- Saline solution (control)
- Formalin solution (10%)
- Paraffin
- Microtome
- Glass slides

- Hematoxylin and eosin (H&E) stain
- Microscope

#### Procedure:

- Administration: Administer the formulation intranasally to one group of animals and saline to a control group daily for a specified period (e.g., 7 or 14 days).
- Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the nasal septum.
- Fixation and Processing: Fix the nasal tissue in 10% formalin solution. Dehydrate the tissue through a series of alcohol concentrations and embed it in paraffin.
- Sectioning and Staining: Cut thin sections (e.g., 5  $\mu\text{m}$ ) of the paraffin-embedded tissue using a microtome. Mount the sections on glass slides and stain them with hematoxylin and eosin (H&E).
- Microscopic Examination: Examine the stained tissue sections under a microscope. Evaluate the nasal mucosa for any pathological changes, such as epithelial cell damage, inflammation, cilia loss, or necrosis, and compare the findings with the control group.

## Conclusion

The choice of a nose-to-brain delivery system depends on the specific therapeutic agent, the desired release profile, and the target patient population. Nanoparticle-based systems and liposomes offer versatile platforms for encapsulating a wide range of drugs and can be engineered for targeted delivery. In-situ gels provide a simple and effective way to prolong the residence time of the formulation in the nasal cavity. The experimental data, while not always directly comparable, suggests that all three systems can significantly enhance brain drug delivery compared to conventional intranasal solutions.

Further research involving head-to-head comparative studies is warranted to establish a definitive hierarchy of these delivery systems for specific therapeutic applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Intranasal Drug Delivery of Olanzapine-Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nanosystems for Brain Targeting of Antipsychotic Drugs: An Update on the Most Promising Nanocarriers for Increased Bioavailability and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable Intranasal Polymersome Nanocarriers Triggered Olanzapine Brain Delivery and Improved In Vivo Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Intranasal Delivery with Lipid Nanoparticles for Brain Targeting: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Chitosan Nanoparticles for Intranasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Intranasal Liposomes for Drug, Gene, and Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on mucoadhesive polymer used in nasal drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BZNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]

- 14. Frontiers | Lipid-based nanoparticles via nose-to-brain delivery: a mini review [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative studies of different nose-to-brain delivery systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12776733#comparative-studies-of-different-nose-to-brain-delivery-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)